Cas no 96994-73-9 (2-Dimethylamino-6-fluorobenzonitrile)

2-Dimethylamino-6-fluorobenzonitrile is a fluorinated aromatic nitrile compound featuring a dimethylamino substituent at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine atom enhances reactivity and metabolic stability, while the dimethylamino group contributes to electron-donating effects, facilitating further functionalization. Its high purity and well-defined molecular architecture ensure consistent performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is particularly useful in the development of bioactive molecules, offering precise control over regioselectivity and reaction kinetics. Suitable for research and industrial applications, it is handled under standard laboratory conditions.
2-Dimethylamino-6-fluorobenzonitrile structure
96994-73-9 structure
Product name:2-Dimethylamino-6-fluorobenzonitrile
CAS No:96994-73-9
MF:C9H9FN2
Molecular Weight:164.179565191269
MDL:MFCD00052221
CID:91134
PubChem ID:2737104

2-Dimethylamino-6-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

    • 2-(Dimethylamino)-6-fluorobenzonitrile
    • 2-Dimethylamino-6-fluorobenzonitrile
    • 2-(Dimethylamino)-6-fluorobenzonitrile (ACI)
    • DTXSID90371837
    • DB-057656
    • 2-(dimethylamino)-6-fluoro-benzonitrile
    • 96994-73-9
    • D81806
    • MFCD00052221
    • Benzonitrile,2-(dimethylamino)-6-fluoro-
    • FS-1075
    • 2-(Dimethylamino)-6-fluorobenzonitrile, AldrichCPR
    • AKOS005256483
    • SCHEMBL2076283
    • MDL: MFCD00052221
    • インチ: 1S/C9H9FN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3
    • InChIKey: WWNKVUULRIWDJZ-UHFFFAOYSA-N
    • SMILES: N#CC1C(N(C)C)=CC=CC=1F
    • BRN: 2718721

計算された属性

  • 精确分子量: 164.07500
  • 同位素质量: 164.075
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 194
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • 互变异构体数量: 何もない
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 27A^2

じっけんとくせい

  • Color/Form: 無色または黄色の液体
  • 密度みつど: 1.13
  • Boiling Point: 65-70°C 0,5mm
  • フラッシュポイント: 131-135°C/5mm
  • Refractive Index: 1.552
  • PSA: 27.03000
  • LogP: 1.76338
  • Solubility: 水に溶けない

2-Dimethylamino-6-fluorobenzonitrile Security Information

  • 危害声明: Harmful
  • 危険物輸送番号:3276
  • 危険カテゴリコード: 20/21/22
  • セキュリティの説明: S23-S36/37/39
  • 危険物標識: Xn
  • 安全术语:6.1
  • Packing Group:III
  • Risk Phrases:R20/21/22; R36/38
  • HazardClass:6.1
  • 包装グループ:III

2-Dimethylamino-6-fluorobenzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Dimethylamino-6-fluorobenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM155548-100g
2-Dimethylamino-6-fluorobenzonitrile
96994-73-9 95%
100g
$637 2022-06-09
Fluorochem
004927-5g
2-Dimethylamino-6-fluorobenzonitrile
96994-73-9 97%
5g
£60.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20218-25g
2-Dimethylamino-6-fluorobenzonitrile, 97%
96994-73-9 97%
25g
¥12858.00 2023-03-03
Apollo Scientific
PC3009J-1g
2-(Dimethylamino)-6-fluorobenzonitrile
96994-73-9 97%
1g
£75.00 2025-02-21
Apollo Scientific
PC3009J-5g
2-(Dimethylamino)-6-fluorobenzonitrile
96994-73-9 97%
5g
£114.00 2023-09-02
TRC
D492600-10mg
2-Dimethylamino-6-fluorobenzonitrile
96994-73-9
10mg
$ 50.00 2022-06-05
abcr
AB126557-1 g
2-Dimethylamino-6-fluorobenzonitrile, 97%; .
96994-73-9 97%
1 g
€146.80 2023-07-20
Alichem
A019094887-100g
2-(Dimethylamino)-6-fluorobenzonitrile
96994-73-9 95%
100g
$742.29 2023-08-31
Ambeed
A532039-5g
2-(Dimethylamino)-6-fluorobenzonitrile
96994-73-9 95%
5g
$140.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165915-5g
2-(Dimethylamino)-6-fluorobenzonitrile
96994-73-9 97%
5g
¥2271.00 2024-04-23

2-Dimethylamino-6-fluorobenzonitrile 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Isopropanol ;  18 h, 110 °C
Reference
Synthesis and Biological Evaluation of New 1,2-Dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for Treatment of Autoimmune Disorders: Structure-Activity Relationship
Joensson, Stig; Andersson, Gunnar; Fex, Tomas; Fristedt, Tomas; Hedlund, Gunnar; et al, Journal of Medicinal Chemistry, 2004, 47(8), 2075-2088

Synthetic Circuit 2

Reaction Conditions
Reference
N-Phenyl-1,2-dihydro-1-methyl-2-oxoquinoline-3-carboxamide derivatives for the treatment of malignant tumors, particularly prostatic cancer
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
Reference
Direct synthesis of 2,4-diaminoquinazolines from 2-fluorobenzonitriles
Hynes, John B.; Pathak, Alpana; Panos, Constantina H.; Okeke, Claudia C., Journal of Heterocyclic Chemistry, 1988, 25(4), 1173-7

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  15 min, 110 °C
Reference
Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors
Chao, Bo; Tong, Xian-Kun; Tang, Wei; Li, De-Wen; He, Pei-Lan; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3135-3143

Synthetic Circuit 5

Reaction Conditions
Reference
The reaction of activated aryl and heteroaryl dihalides with HMPA. A regioselectivity study
Gupton, John T.; Wysong, Ernest; Norman, Bryan; Hertel, George; Idoux, John P., Synthetic Communications, 1985, 15(1), 43-52

2-Dimethylamino-6-fluorobenzonitrile Raw materials

2-Dimethylamino-6-fluorobenzonitrile Preparation Products

2-Dimethylamino-6-fluorobenzonitrile 関連文献

2-Dimethylamino-6-fluorobenzonitrileに関する追加情報

2-Dimethylamino-6-fluorobenzonitrile (CAS No. 96994-73-9): A Versatile Intermediate in Pharmaceutical and Material Sciences

2-Dimethylamino-6-fluorobenzonitrile (CAS No. 96994-73-9) is a highly valuable chemical intermediate with diverse applications in pharmaceutical synthesis, agrochemicals, and advanced material development. This aromatic nitrile compound features a unique combination of dimethylamino and fluoro substituents on its benzene ring, making it particularly useful for constructing complex molecular architectures. The compound's molecular formula is C9H9FN2, with a molecular weight of 164.18 g/mol.

Recent trends in medicinal chemistry have shown growing interest in fluorinated aromatic compounds like 2-dimethylamino-6-fluorobenzonitrile, particularly due to their ability to enhance drug bioavailability and metabolic stability. Pharmaceutical researchers frequently search for "fluorobenzonitrile derivatives in drug discovery" and "building blocks for kinase inhibitors," reflecting the compound's importance in modern drug development. The presence of both electron-donating (dimethylamino) and electron-withdrawing (fluoro and nitrile) groups creates interesting electronic properties that medicinal chemists can exploit.

The physical properties of 2-dimethylamino-6-fluorobenzonitrile make it particularly useful in synthetic applications. It typically appears as a white to pale yellow crystalline powder with good solubility in common organic solvents such as dichloromethane, ethanol, and acetonitrile. These characteristics facilitate its use in various organic transformations, including palladium-catalyzed coupling reactions, nucleophilic aromatic substitutions, and cyclization reactions. Many synthetic chemists search for "handling precautions for fluorinated benzonitriles" and "storage conditions for aromatic nitriles," indicating practical concerns in laboratory applications.

In pharmaceutical applications, 2-dimethylamino-6-fluorobenzonitrile serves as a key intermediate for several drug classes. It's particularly valuable in the synthesis of protein kinase inhibitors, which represent one of the fastest-growing segments in oncology therapeutics. The compound's structural features allow for efficient construction of heterocyclic scaffolds commonly found in anticancer agents. Recent patent literature reveals its use in developing tyrosine kinase inhibitors targeting various cancer pathways, responding to the growing demand for "next-generation cancer therapeutics" in medical research.

Beyond pharmaceuticals, 2-dimethylamino-6-fluorobenzonitrile finds applications in material science, particularly in the development of organic electronic materials. The compound's conjugated system and substituent pattern make it suitable for creating charge-transport materials in organic light-emitting diodes (OLEDs) and other electronic devices. Materials scientists often search for "fluorinated aromatic compounds for OLEDs" and "nitrile-containing electronic materials," highlighting the compound's relevance in this cutting-edge field.

The synthesis of 2-dimethylamino-6-fluorobenzonitrile typically involves nucleophilic aromatic substitution reactions on appropriately substituted fluorobenzene derivatives. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, addressing the growing industry emphasis on "green chemistry in intermediate synthesis." Process chemists frequently optimize parameters such as reaction temperature, solvent selection, and catalyst systems to enhance the compound's production efficiency.

Quality control for 2-dimethylamino-6-fluorobenzonitrile involves rigorous analytical techniques including HPLC, GC-MS, and NMR spectroscopy. The pharmaceutical industry's increasing stringency regarding "impurity profiling in drug intermediates" has driven improvements in analytical methods for this compound. Typical purity specifications exceed 98%, with particular attention to controlling related substances that might affect downstream synthetic steps.

Market trends indicate steady growth in demand for 2-dimethylamino-6-fluorobenzonitrile, particularly from the Asia-Pacific region where pharmaceutical manufacturing continues to expand. Industry reports tracking "specialty chemical market growth" consistently highlight fluorinated aromatic compounds as high-growth segments. The compound's versatility across multiple applications ensures its continued relevance in chemical research and industrial production.

From a regulatory perspective, 2-dimethylamino-6-fluorobenzonitrile requires standard chemical handling precautions but doesn't fall under stringent control measures. Safety data sheets recommend proper ventilation, personal protective equipment, and standard chemical storage conditions. Environmental considerations focus on proper waste disposal methods, particularly regarding fluorinated organic compounds, reflecting broader industry concerns about "sustainable chemical manufacturing."

Future research directions for 2-dimethylamino-6-fluorobenzonitrile include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. The compound's ability to coordinate with various metal centers through its nitrile group and dimethylamino functionality opens possibilities in heterogeneous catalysis and materials design. These emerging applications respond to scientific inquiries about "multifunctional aromatic compounds in advanced materials" and "nitrile ligands in coordination chemistry."

In conclusion, 2-dimethylamino-6-fluorobenzonitrile (CAS No. 96994-73-9) represents a versatile and valuable building block in modern chemical research and industrial applications. Its unique combination of substituents enables diverse transformations, making it indispensable in pharmaceutical development and material innovation. As research continues to uncover new applications for fluorinated aromatic nitriles, this compound will likely maintain its importance in scientific and industrial contexts, addressing the evolving needs of "specialty chemical applications" across multiple disciplines.

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